N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

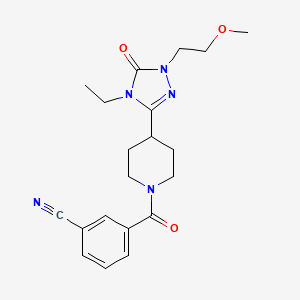

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as 2,4-D, is a synthetic auxin-type herbicide used in the agricultural industry to control weeds. It is the most widely used herbicide in the world and is found in numerous products, including those used in home and garden applications. 2,4-D is a member of the phenoxy herbicide family, which also includes 2,4,5-T, MCPA, and MCPB.

Applications De Recherche Scientifique

Potential Pesticide Applications

Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides. The study presents detailed diffraction data, including experimental 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, which are crucial for understanding the structural properties of these potential pesticides (Olszewska et al., 2008).

Improvement in Synthesis Techniques

Improvements in the synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide and related compounds have been studied. The synthesis process involves reduction, acetylation, ethylation, and condensation steps, aiming for higher yields and purity. The study reports a one-pot procedure for the reduction and acetylation steps, yielding N-(3-acetylphenyl) acetamide with an 85% yield. Additionally, in the ethylation reaction, sodium hydride was replaced by potassium hydroxide, acetone as solvent, and bromoethane as the ethylating reagent. This modification in the synthesis process is highlighted as convenient, cost-effective, and suitable for scaling up production (Gong Fenga, 2007).

Quantum Chemical Calculations and Vibrational Spectroscopic Analysis

Quantum chemical calculations and vibrational spectroscopic analysis of derivatives of N-phenyl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been conducted. This research includes detailed vibrational assignments based on potential energy distribution (PED) and molecular electrostatic potential mapping. The study provides insights into the molecular structure, thermodynamic properties, and reactive sites of the compound, which are essential for understanding its chemical behavior and potential applications (Choudhary et al., 2014).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTNMESEAIJABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)